S-pyridin-2-yl Pyridine-2-sulfinothioate
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Overview
Description
S-pyridin-2-yl Pyridine-2-sulfinothioate: is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, due to their versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method involves the reaction of pyridine-2-thiol with pyridine-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using various analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
S-pyridin-2-yl Pyridine-2-sulfinothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinothioate group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
S-pyridin-2-yl Pyridine-2-sulfinothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of S-pyridin-2-yl Pyridine-2-sulfinothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it has been shown to inhibit the activity of serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). These interactions lead to the disruption of key cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-thiol: A precursor in the synthesis of S-pyridin-2-yl Pyridine-2-sulfinothioate.
Pyridine-2-sulfinyl chloride: Another precursor used in the synthesis.
Pyridine-2-sulfonic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific sulfinothioate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2OS2 |
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Molecular Weight |
236.3 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfinylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2OS2/c13-15(10-6-2-4-8-12-10)14-9-5-1-3-7-11-9/h1-8H |
InChI Key |
PGSKEBNWYGTEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SS(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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